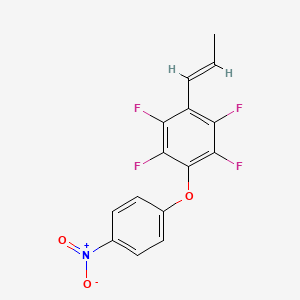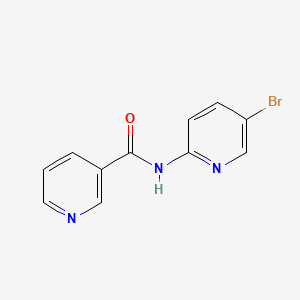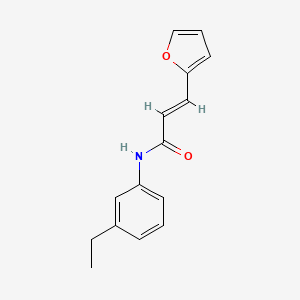![molecular formula C19H19N3O3 B5708124 3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)
3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, commonly known as NPPB, is a chemical compound that belongs to the class of acrylamides. It is widely used in scientific research due to its unique properties and various applications.
作用机制
NPPB inhibits ion channels and transporters by binding to specific sites on their surface and blocking their function. It has been shown to bind to the extracellular surface of chloride channels and potassium channels, preventing the movement of ions across the membrane. NPPB has also been shown to bind to the intracellular surface of sodium-calcium exchangers, preventing the exchange of sodium and calcium ions.
Biochemical and Physiological Effects:
NPPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. NPPB has also been shown to reduce the severity of inflammation and to improve the function of the cardiovascular system. Additionally, NPPB has been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
NPPB has several advantages as a tool for scientific research. It is a potent and specific inhibitor of various ion channels and transporters, making it a valuable tool for studying their function. Additionally, NPPB is readily available and relatively inexpensive. However, NPPB has some limitations as well. It has been shown to have off-target effects on some ion channels and transporters, which can complicate the interpretation of results. Additionally, NPPB can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the use of NPPB in scientific research. One area of interest is the development of more specific inhibitors of ion channels and transporters. Additionally, NPPB could be used in combination with other drugs to enhance their efficacy or to reduce their side effects. Furthermore, NPPB could be used in the development of new therapies for various diseases, including cancer, inflammation, and cardiovascular disease.
Conclusion:
In conclusion, NPPB is a valuable tool for scientific research due to its unique properties and various applications. It is a potent and specific inhibitor of various ion channels and transporters and has been shown to have various biochemical and physiological effects. While NPPB has some limitations, it has several advantages as well. There are several future directions for the use of NPPB in scientific research, including the development of more specific inhibitors and the use of NPPB in combination with other drugs.
合成方法
NPPB can be synthesized by the reaction of 3-nitrophenylacrylic acid with 2-(1-pyrrolidinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields NPPB as a yellow solid with a melting point of 132-134°C.
科学研究应用
NPPB has been extensively used in scientific research as an inhibitor of various ion channels and transporters. It has been shown to inhibit chloride channels, calcium-activated potassium channels, and sodium-calcium exchangers. NPPB has also been used as a tool to study the mechanism of action of various drugs and to investigate the role of ion channels and transporters in physiological processes.
属性
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(11-10-15-6-5-7-16(14-15)22(24)25)20-17-8-1-2-9-18(17)21-12-3-4-13-21/h1-2,5-11,14H,3-4,12-13H2,(H,20,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRKMNMXLDGPDD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)

![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)


![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)


